molecular formula C25H33N3O2 B6479193 4-hydroxy-N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)pentanamide CAS No. 890646-11-4

4-hydroxy-N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)pentanamide

Cat. No.: B6479193
CAS No.: 890646-11-4
M. Wt: 407.5 g/mol
InChI Key: UNMIZLOYFPSYPQ-UHFFFAOYSA-N
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Description

The compound 4-hydroxy-N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)pentanamide features a benzimidazole core substituted at the 1-position with a 2,3,5,6-tetramethylphenylmethyl group. A 4-hydroxypentanamide chain is attached via an ethyl linker to the benzimidazole's 2-position.

Properties

IUPAC Name

4-hydroxy-N-[2-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c1-16-14-17(2)20(5)21(19(16)4)15-28-23-9-7-6-8-22(23)27-24(28)12-13-26-25(30)11-10-18(3)29/h6-9,14,18,29H,10-13,15H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMIZLOYFPSYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2CCNC(=O)CCC(C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

Core Heterocycle and Substituent Variations
  • Target Compound: The benzimidazole core is substituted with a bulky 2,3,5,6-tetramethylphenylmethyl group at the 1-position.
  • N-{2-[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide () : Substitution with a 2-fluorobenzyl group introduces electron-withdrawing effects, which may influence binding affinity to targets like enzymes or receptors. Fluorine’s small size reduces steric bulk compared to tetramethylphenyl .
Amide Chain Modifications
  • Target Compound : The 4-hydroxypentanamide chain includes a hydroxyl group at the γ-position, offering a site for hydrogen bonding or derivatization.
  • 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide () : A pentanamide chain modified with a sulfamoylphenyl group enhances polarity, likely improving water solubility but reducing passive diffusion across membranes .
Spectroscopic Characterization
  • IR Data : Expected peaks for the target compound include ~3289 cm⁻¹ (N-H stretch) and ~1723 cm⁻¹ (C=O stretch), consistent with amide functionalities observed in and .
  • ¹H NMR : The tetramethylphenyl group would show singlet peaks at δ ~2.2–2.5 ppm (12H, CH₃), while the ethyl linker and hydroxypentanamide would resonate at δ ~3.4–4.3 ppm (methylene and hydroxyl protons) .
Antimicrobial and Anticancer Potential
  • Target Compound : While direct data is unavailable, benzimidazoles with lipophilic substituents (e.g., tetramethylphenyl) often exhibit enhanced activity against resistant bacterial strains and cancer cells due to improved membrane penetration .
  • Hydroxy-phenyl-benzimidazoles () : Demonstrated antimicrobial activity, but their polar hydroxyl groups may limit bioavailability compared to alkylated analogues .
Physicochemical Properties
Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Key Substituent Effects
Target Compound ~435.5* ~3.5 ~0.1–1.0 High lipophilicity (tetramethylphenyl)
N-{2-[1-(2-Fluorobenzyl)-... () ~401.4 ~2.8 ~0.5–2.0 Moderate polarity (fluorine)
2-(4-Hydroxy-phenyl)-1H-benzimidazole ~214.2 ~1.2 ~5.0–10.0 High solubility (hydroxyl)

*Calculated from molecular formula.

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